BenchChemオンラインストアへようこそ!

(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

Orthogonal deprotection Peptide synthesis Protecting group selectivity

(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, also designated Cbz-L-β-Homo-Ser(OtBu)-OH, is a single-enantiomer, orthogonally protected β3-amino acid derivative with molecular formula C₁₆H₂₃NO₅ and molecular weight 309.36 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group on the β-amino function and a tert-butyl (tBu) ether masking the side-chain hydroxyl, while the carboxyl terminus remains free for coupling.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B8138408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-11-13(9-14(18)19)17-15(20)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
InChIKeyRQYKDNXKJSUJDG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic Acid (CAS 2350078-91-8): A Protected β3-Amino Acid Building Block for Orthogonal Peptide Synthesis


(R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, also designated Cbz-L-β-Homo-Ser(OtBu)-OH, is a single-enantiomer, orthogonally protected β3-amino acid derivative with molecular formula C₁₆H₂₃NO₅ and molecular weight 309.36 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group on the β-amino function and a tert-butyl (tBu) ether masking the side-chain hydroxyl, while the carboxyl terminus remains free for coupling . Commercially available at purities of 98% and higher, this chiral building block serves as a protected β-homoserine surrogate in solid-phase and solution-phase peptide synthesis, as well as in the construction of peptidomimetics, foldamers, and pharmaceutical intermediates [1].

Why (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic Acid Cannot Be Replaced by Generic Analogs: Orthogonal Protection Geometry and Chiral Integrity


Compounds within the protected β-homoserine family—such as Boc-L-β-Homo-Ser(OBzl), Fmoc-L-β-Homo-Ser(OtBu), or unprotected (R)-3-amino-4-(tert-butoxy)butanoic acid—are not functionally interchangeable with this compound. The specific Cbz-amine / tBu-ether pairing constitutes a mathematically orthogonal protection scheme: the Cbz group is cleavable by catalytic hydrogenolysis (H₂, Pd/C) while the tert-butyl ether remains intact, and conversely, the tBu ether is removable by mild aqueous acid (85% H₃PO₄ or TFA) without disturbing the Cbz carbamate [1]. In the reverse-protected isomer Boc-L-β-Homo-Ser(OBzl) (CAS 218943-31-8), both the Boc and benzyl groups are acid-labile or hydrogenolytically cleavable, respectively, precluding true stepwise orthogonality. Furthermore, substitution by the unprotected amino acid (R)-3-amino-4-(tert-butoxy)butanoic acid (CAS 1956437-97-0) forfeits the N-terminal protection essential for regioselective peptide coupling, while the corresponding Fmoc analog (CAS 203854-51-7) carries a 28% higher molecular weight (397.47 vs. 309.36 g/mol), reducing atom economy in multi-step syntheses .

Quantitative Differentiation Evidence for (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic Acid Versus Comparator Compounds


Orthogonal Deprotection Selectivity: Aqueous H₃PO₄ Cleaves tBu Ether While Preserving Cbz Carbamate

The Cbz/tBu ether orthogonal pair in the target compound enables selective deprotection of the tert-butyl ether side chain using 85 wt% aqueous phosphoric acid, while the Cbz carbamate remains intact. This chemoselectivity is experimentally documented: Li et al. (2006) demonstrated that under these conditions, tert-butyl ethers are cleaved with good selectivity in the presence of CBZ (Cbz) carbamates, benzyl esters, TBDMS ethers, and methyl phenyl ethers [1]. In contrast, the reverse-protected comparator Boc-L-β-Homo-Ser(OBzl) (CAS 218943-31-8) lacks this orthogonal relationship because the benzyl ether hydroxyl protection is stable to acid but is cleavable under the same hydrogenolysis conditions that remove the Boc group, complicating sequential deprotection. The target compound's protection pattern thus uniquely supports a deprotection sequence of: (1) acidolytic tBu ether removal → free hydroxyl for further functionalization, followed by (2) hydrogenolytic Cbz removal → free amine for coupling .

Orthogonal deprotection Peptide synthesis Protecting group selectivity

Chemical Purity Advantage: 98% Minimum Purity Versus 95% for Closest β-Homoserine Comparators

The target compound is commercially supplied at 98% purity as a standard specification across multiple independent vendors, including AChemBlock (Catalog S89676, 98%) , AKSci (Catalog 8868DH, min. 98%) , and Chemicell (98%) . One vendor (hzBp) lists the compound at 99% purity [1]. In direct comparison, the closest structural analog Boc-L-β-Homo-Ser(OBzl) (CAS 218943-31-8) is routinely supplied at 95% purity (AKSci Z5765, Beyotime Y285993) , while the Fmoc analog (CAS 203854-51-7) from Thermo Scientific Chemicals is also specified at 95% . The 3-percentage-point purity differential (98% vs. 95%) corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), which is material for coupling efficiency calculations in solid-phase peptide synthesis where excess building block is used to drive reactions to completion.

Chemical purity Quality control Building block procurement

Cost Efficiency at Scale: 50% Lower Price per Gram Versus Boc-L-β-Homo-Ser(OBzl)

At the 5-gram procurement scale, Cbz-L-β-Homo-Ser(OtBu)-OH is listed at $250 (AChemBlock, Catalog S89676), equating to $50/g . The direct structural analog Boc-L-β-Homo-Ser(OBzl) (CAS 218943-31-8) is listed at $495 for 5 g from AKSci (Catalog Z5765), equating to $99/g . This represents a 49.5% cost reduction per gram for the target compound. At the 1-gram scale, the target compound is available at approximately $100/g (AChemBlock 5 g bulk pricing implies lower per-unit costs at intermediate scales), while the Boc analog is $99/g from AKSci but with lower purity (95% vs. 98%). The CymitQuimica listing for the target compound at €878/250 mg reflects boutique pricing for small quantities, but the bulk pricing structure from AChemBlock and AKSci clearly favors the Cbz-tBu variant for multi-gram procurement .

Procurement economics Cost per gram Building block sourcing

β3-Amino Acid Scaffold: Distinct Conformational Properties Versus α-Amino Acid Analogs

The target compound bears the amino group at the β-position (C-3) of the butanoic acid backbone, classifying it as a β3-amino acid with an additional methylene unit between the carboxyl carbon and the amino-bearing carbon compared to α-amino acids. This structural feature is not shared by α-amino acid analogs such as Z-Ser(tBu)-OH (Cbz-Ser(tBu)-OH, CAS 1676-75-1), which has the amino group at the α-position. Literature on β3-peptide foldamers demonstrates that β3-amino acid residues support distinct helical conformations (e.g., 14-helix in homooligomers, 11/9-helix in mixed α/β sequences) that are proteolytically more stable than α-peptide counterparts [1]. Specifically, N-acetyl-β3-peptides have been shown to self-assemble into well-defined nanostructures, a property not accessible to α-amino acid building blocks of comparable side-chain functionality [2]. The homoserine side chain, when protected as the tert-butyl ether, provides a latent hydroxyl handle that can be unmasked post-coupling for further derivatization—a strategic advantage for generating functionalized β-peptide libraries.

β3-amino acid Foldamer Peptide backbone geometry Peptidomimetic

Molecular Weight Efficiency: 22% Lower MW Versus Fmoc Analog Reduces Mass Intensity in Multi-Step Syntheses

The target compound has a molecular weight of 309.36 g/mol (C₁₆H₂₃NO₅), while the Fmoc-protected analog O-tert-Butyl-N-Fmoc-L-β-homoserine (CAS 203854-51-7) has a molecular weight of 397.47 g/mol (C₂₃H₂₇NO₅) . This represents a 22.2% lower molecular weight for the target compound (ΔMW = 88.11 g/mol). In practice, this means that for every mole of building block incorporated into a peptide sequence, the Cbz-protected variant contributes 88 g less mass to intermediates, reducing solvent and reagent consumption in downstream steps. The Cbz group itself is significantly lighter than the Fmoc group (Cbz: C₈H₇O₂ = 135.14 g/mol; Fmoc: C₁₅H₁₁O₂ = 223.25 g/mol), providing inherent atom economy advantages for solution-phase syntheses where intermediate purification by chromatography or crystallization is mass-dependent. Furthermore, the free carboxylic acid form of the target compound avoids the additional molecular weight burden of a carboxyl ester protecting group present in some comparator compounds .

Atom economy Molecular weight efficiency Scale-up synthesis

Optimal Research and Procurement Scenarios for (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic Acid


Solution-Phase Peptide Synthesis Requiring Orthogonal Side-Chain Deprotection Sequences

When designing a solution-phase peptide synthesis strategy that requires the hydroxyl side chain to be deprotected first (for subsequent sulfation, phosphorylation, or glycosylation) while keeping the N-terminus intact, this compound's Cbz/tBu orthogonal pair is ideally suited. The tert-butyl ether can be selectively removed with 85% H₃PO₄ while the Cbz group remains stable, as demonstrated by Li et al. (2006) [1]. This sequential deprotection logic is not attainable with the Boc/Bn reverse analog where both groups respond to hydrogenolysis conditions. The synthesis of ⁶⁸Ga-labeled amino acid derivatives for PET imaging has specifically employed N-Cbz-L-homoserine lactone as a chiral starting material, validating the Cbz protection strategy in radiopharmaceutical precursor synthesis [2].

β3-Peptide Foldamer Library Construction for Drug Discovery

The β3-amino acid backbone of this compound provides access to foldamer space with enhanced proteolytic stability relative to α-peptides. Short helical β3-peptides have demonstrated self-assembly into defined nanostructures, making them attractive scaffolds for targeting protein-protein interactions [3]. The free carboxylic acid terminus allows direct coupling in standard solid-phase peptide synthesis (SPPS) protocols, while the 98% purity specification minimizes deletion sequences in combinatorial libraries. The cost advantage ($50/g vs. $99/g for the Boc/Bn analog at 5 g scale) further supports library-scale procurement where multiple building blocks are required simultaneously.

Gram-Scale Synthesis of Pharmaceutical Intermediates with Cost-Sensitive Procurement

For medicinal chemistry programs requiring multi-gram quantities of a protected β-homoserine building block, the target compound offers a compelling procurement value proposition. At 5-gram scale, the AChemBlock listing at $250 ($50/g, 98% purity) undercuts the Boc-L-β-Homo-Ser(OBzl) comparator at $495 ($99/g, 95% purity) by approximately 50% per gram while simultaneously providing higher purity . The 22% lower molecular weight compared to the Fmoc analog further reduces the mass of intermediates carried through multi-step sequences, decreasing solvent consumption and chromatographic purification loads. For process chemistry groups evaluating building block supply chains, the availability from multiple independent vendors (AChemBlock, AKSci, Sigma-Aldrich, GlpBio) mitigates single-supplier risk [4].

ADC Linker-Payload and Peptide-Drug Conjugate Development Requiring Latent Hydroxyl Functionality

The tert-butyl ether side chain serves as a masked hydroxyl group that can be unmasked under mild acidic conditions post-peptide assembly. In antibody-drug conjugate (ADC) linker chemistry and peptide-drug conjugate development, this latent hydroxyl provides a conjugation handle for attachment of cytotoxic payloads, fluorescent probes, or PEG chains after the peptide backbone has been fully assembled and deprotected at the N-terminus via hydrogenolysis of the Cbz group . The orthogonal protection logic—Cbz removal by hydrogenolysis, tBu ether removal by mild acid—enables clean sequential functionalization without protecting group interference, a key requirement for generating homogeneous conjugates with defined drug-to-antibody ratios (DAR).

Quote Request

Request a Quote for (R)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.